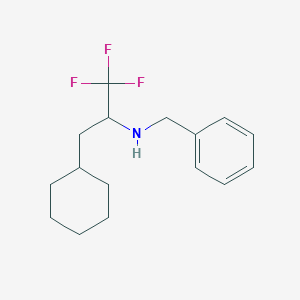

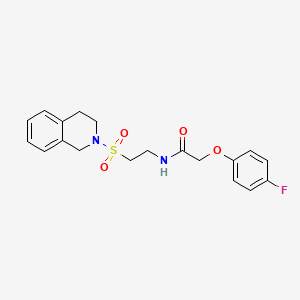

![molecular formula C17H19N3O2S B2395466 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-15-1](/img/structure/B2395466.png)

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation .Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridines can be confirmed through techniques such as X-ray structural analysis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary widely depending on the specific compound. For example, 2-(4-Methoxyphenyl)H-imidazo[1,2-a]pyridine is a white solid with a melting point of 136–137 °C .科学的研究の応用

Hyperpolarizability Studies

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, as part of the sulfonamide family, has been studied for its first hyperpolarizability β, a property significant in nonlinear optical materials. Kucharski, Janik, and Kaatz (1999) evaluated the β of similar sulfonamide amphiphiles through ab initio and semiempirical calculations, indicating their potential in materials chemistry due to their nonlinear optical properties. The study also utilized hyper-Rayleigh scattering measurements, contributing to the understanding of molecular structure fragments on β values (Kucharski, Janik, & Kaatz, 1999).

Anticancer Activity

Sulfonamide compounds, including those with structures similar to this compound, have been investigated for their anticancer properties. Ghorab, El-Gazzar, and Alsaid (2014) synthesized novel N-(guanidinyl)benzenesulfonamides that showed promising activity against human tumor breast cell lines, highlighting the significance of structural variations in enhancing anticancer activity (Ghorab, El-Gazzar, & Alsaid, 2014).

Antimicrobial Properties

Research by Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally related to this compound. Their findings contribute to the development of new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Sarvaiya, Gulati, & Patel, 2019).

Molecular Antagonists for HIV-1 Infection

De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide compounds, including those related to this compound, for their potential use as small molecular antagonists in the prevention of human HIV-1 infection. This research highlights the therapeutic potential of sulfonamide derivatives in combating viral infections (De-ju, 2015).

作用機序

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity .

Biochemical Pathways

If it modulates GABA A receptors, it could influence inhibitory neurotransmission .

Result of Action

Based on its potential targets, it could have effects such as slowing cell proliferation (if it inhibits cdks), altering neuronal signaling (if it blocks calcium channels or modulates gaba a receptors) .

将来の方向性

Given the diverse bioactivity of imidazo[1,2-a]pyridines, there is significant interest in further exploring their potential uses in medicinal chemistry . This includes the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on this scaffold .

特性

IUPAC Name |

4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-13-5-7-16(8-6-13)23(21,22)18-10-9-15-12-20-11-3-4-14(2)17(20)19-15/h3-8,11-12,18H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMMFWQMUXUFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)

![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)

![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)